Phenylacetic acid (PAA), also known as benzeneacetic acid, is an organic compound with the formula C₆H₅CH₂COOH. [, , , , , , ] It is a white solid with a strong, unpleasant odor. [, ] PAA is naturally found in various plants and microorganisms. [, , , , , ] In scientific research, PAA serves as a versatile building block for the synthesis of various organic compounds and is often employed in studies related to microbial metabolism, plant physiology, and analytical chemistry. [, , , , , , , , , , , , , ]
Several methods exist for synthesizing phenylacetic acid:
Phenylacetic acid has a molecular weight of approximately 136.16 g/mol. Its structure features:
The structural formula can be represented as:
Phenylacetic acid participates in various chemical reactions:
For example, esterification can be performed by reacting phenylacetic acid with methanol in the presence of an acid catalyst to yield methyl phenylacetate .
Phenylacetic acid acts as a precursor in various biochemical pathways. In microbial biosynthesis, it is produced from phenylalanine through transamination and subsequent decarboxylation processes:
This pathway highlights the compound's role in metabolic processes within microorganisms .
Phenylacetic acid has diverse applications:
Phenylacetic acid (PAA) biosynthesis in plants originates from the aromatic amino acid L-phenylalanine, which undergoes deamination via aromatic aminotransferases to form phenylpyruvic acid. This intermediate is subsequently decarboxylated by pyruvate decarboxylase-like enzymes to yield phenylacetaldehyde, which is oxidized to PAA by aldehyde dehydrogenases (ALDHs) [1] [4]. In Arabidopsis thaliana, the enzyme PsArAT (aromatic aminotransferase) specifically channels phenylpyruvate toward PAA synthesis, distinguishing this pathway from the auxin indole-3-acetic acid (IAA) biosynthesis despite structural parallels [4]. Notably, YUCCA (YUC) flavin monooxygenases—key enzymes in IAA biosynthesis—also exhibit activity toward phenylpyruvate, suggesting metabolic crosstalk between auxin pathways [7]. PAA accumulates to levels significantly exceeding IAA in most plant tissues (e.g., 14.8-fold higher in Arabidopsis inflorescences), though its physiological roles remain distinct due to limited polar transport [1] [7].
Table 1: PAA Distribution in Selected Plant Species
Species | Tissue | PAA (pmol/gFW) | IAA (pmol/gFW) | PAA:IAA Ratio |
---|---|---|---|---|
Arabidopsis thaliana | Inflorescence | 1,900 | 130 | 14.6 |
Hordeum vulgare (barley) | Young shoot | 4,353 | 30 | 145.1 |
Avena sativa (oat) | Young shoot | 3,860 | 31 | 124.5 |
Marchantia polymorpha (liverwort) | Whole plant | 469 | 74 | 6.3 |
In mammals, PAA arises primarily through the catabolism of phenylalanine via two interconnected pathways:
The biogenic amine phenylethylamine—derived from phenylalanine by aromatic amino acid decarboxylase (AADC)—is oxidized by monoamine oxidase B (MAO-B) to phenylacetaldehyde. This aldehyde is then dehydrogenated by aldehyde dehydrogenase (ALDH) isoforms (e.g., ALDH6 in humans) to yield PAA, which conjugates with glutamine for renal excretion [6]. This pathway is neurologically significant, as elevated phenylethylamine and PAA levels correlate with phenylketonuria and monoamine neurotransmitter imbalances [1].
Table 2: Key Enzymes in Mammalian PAA Biosynthesis
Enzyme | Reaction Catalyzed | Cofactor | Tissue Localization |
---|---|---|---|
Aromatic amino acid decarboxylase (AADC) | Phenylalanine → Phenylethylamine | PLP | Liver, kidney |
Monoamine oxidase B (MAO-B) | Phenylethylamine → Phenylacetaldehyde | FAD | Mitochondria (CNS, liver) |
Aldehyde dehydrogenase (ALDH) | Phenylacetaldehyde → Phenylacetic acid | NAD⁺ | Cytosol (ubiquitous) |
The bacterial paa operon—present in ~16% of sequenced genomes—enables aerobic and anaerobic degradation of PAA and aromatic compounds (e.g., toluene, styrene) into central metabolites. This pathway converges at phenylacetyl-CoA, activated by phenylacetate-CoA ligase (PaaK) in an ATP-dependent step [5] [8]. The core oxidative steps involve:
Regulation is mediated by the PaaX repressor, which binds CoA derivatives to derepress the paa operon under substrate availability. In pathogens like Acinetobacter baumannii, disrupting PAA catabolism (paa mutants) attenuates virulence and antibiotic tolerance by impairing oxidative stress responses and biofilm regulation [2] [8]. The operon’s modular structure facilitates microbial adaptation to diverse aromatic pollutants.
Table 3: Enzymes of the Bacterial paa Operon and Their Functions
Enzyme | Gene | Function | Catalytic Mechanism |
---|---|---|---|
PaaK | paaK | PAA-CoA ligase | ATP-dependent CoA activation |
PaaABCDE | paaA-E | Epoxidase complex | Monooxygenation of phenylacetyl-CoA |
PaaG | paaG | Isomerase | Epoxide → oxepin-CoA rearrangement |
PaaZ | paaZ | Bifunctional hydrolase/dehydrogenase | Ring cleavage and aldehyde oxidation |
PaaJ | paaJ | β-ketothiolase | C-C bond cleavage to succinyl/acetyl-CoA |
PaaY | paaY | Thioesterase | Relieves PaaZ inhibition by hydrolyzing intermediates |
In Penicillium rubens (formerly P. chrysogenum), PAA serves as the side-chain precursor for benzylpenicillin (PenG). PAA uptake occurs via passive diffusion of its protonated form across the plasma membrane, driven by extracellular acidity (pH 5.0–6.0) [3] [6]. Intracellularly, PAA is activated to phenylacetyl-CoA by acyl-CoA synthetase, then conjugated to isopenicillin N by acyltransferase (IAT) to form PenG [3] [9].
To mitigate PAA toxicity, P. rubens detoxifies excess PAA via the homogentisate pathway, initiated by phenylacetate 2-hydroxylase (PahA/Pc16g01770) to form 2-hydroxyphenylacetic acid [9]. Industrial strains (e.g., Wisconsin 54-1255) fine-tune PAA feeding (0.1–1.0 g·L⁻¹) to balance precursor availability, growth inhibition, and penicillin yield. Proteomic analyses reveal that PAA upregulates β-lactam biosynthetic enzymes (ACV synthetase, IAT) and amino acid transporters, optimizing PenG titers [6] [9].
Table 4: Fungal Strains and PAA Metabolism in Penicillin Biosynthesis
Strain | PAA Uptake Mechanism | Hydroxylation Activity | Role in Penicillin Production |
---|---|---|---|
P. notatum (wild-type) | Passive diffusion | High | Low penicillin yield |
P. chrysogenum NRRL 1951 | Passive diffusion | Moderate | Intermediate yield |
P. chrysogenum Wisconsin 54-1255 | Passive diffusion | Low | High penicillin yield; industrial strain |
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